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Compound of Interest

Compound Name: R 56865

Cat. No.: B1678717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the investigational

compound R 56865 across various preclinical species. R 56865 is a benzothiazolamine

derivative with potent cardioprotective effects, primarily attributed to its activity as a sodium

channel blocker, which indirectly mitigates intracellular calcium overload. This document

summarizes key experimental findings, presents quantitative data in a comparative format, and

details the experimental protocols utilized in these studies. Furthermore, it offers a comparison

with established cardioprotective agents, providing a broader context for its potential

therapeutic applications.

Mechanism of Action: Inhibition of Sodium-
Dependent Calcium Overload
R 56865 exerts its cardioprotective effects by targeting the voltage-gated sodium channels in

cardiomyocytes. During pathological conditions such as ischemia, these channels can enter a

state of persistent activation, leading to an excessive influx of sodium ions (Na+). This

intracellular sodium accumulation reverses the direction of the sodium-calcium exchanger

(NCX), causing a pathological increase in intracellular calcium concentration ([Ca2+]i). This

calcium overload is a critical factor in cell death and the development of arrhythmias. R 56865
preferentially blocks the aberrant late sodium current, thereby preventing the initial sodium

overload and the subsequent calcium-mediated cellular injury.
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Signaling pathway of R 56865 in an ischemic cardiomyocyte.

Cross-Species Efficacy of R 56865
The cardioprotective effects of R 56865 have been evaluated in several animal models of

myocardial ischemia-reperfusion injury and arrhythmia. The following tables summarize the key

quantitative findings across different species.

Table 1: Efficacy of R 56865 in Ischemia-Reperfusion
Injury Models
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Species Model R 56865 Dose
Key Efficacy
Parameters

Results (R
56865 vs.
Control)

Rat

In vivo coronary

artery ligation

and reperfusion

0.5 and 2 mg/kg

i.v.

Incidence of

Ventricular

Fibrillation (VF)

Abolished

reperfusion-

induced VF at

both doses vs.

75-82% in

controls.

Isolated heart

(Langendorff)
10⁻⁷ M Incidence of VF

Reduced

reperfusion-

induced VF from

75% to 8%.

Guinea Pig
Isolated heart

(Langendorff)
0.1 µM

Left Ventricular

Developed

Pressure (LVDP)

Recovery

Significantly

improved post-

ischemic LVDP

recovery.

0.01-0.1 µM

Incidence of

sustained

fibrillation

Potently inhibited

reperfusion-

induced

fibrillation.

Rabbit

In vivo coronary

artery ligation

and reperfusion

0.16 mg/kg i.v.
ST-segment

elevation

Fully attenuated

ischemia-

induced ST-

segment

elevation.

0.16 mg/kg i.v.
Reperfusion

arrhythmias

Prevented

reperfusion-

induced

ventricular

arrhythmias.
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Pig

In vivo coronary

artery occlusion

and reperfusion

0.4 mg/kg i.v.
Infarct size (% of

area at risk)

Reduced by 24%

(50.8 ± 13% vs.

67.1 ± 16%).

0.4 mg/kg i.v.

Systolic

shortening after

24h reperfusion

Improved from 6

± 8% to 15 ± 9%.

Table 2: Electrophysiological Effects of R 56865

Species Preparation
R 56865
Concentration

Key
Electrophysiol
ogical
Parameter

Effect

Guinea Pig

Isolated

ventricular

cardiomyocytes

1 µM
Peak Sodium

Current (INa)

Decreased peak

INa.

10 µM
L-type Calcium

Current (ICa,L)

No significant

effect.

Rat
Isolated Purkinje

neurons
0.1 µM

Low-voltage-

activated Ca2+

current

Most effective

blocker

compared to

flunarizine and

nimodipine.

Comparison with Alternative Cardioprotective
Agents
To provide a comprehensive overview, the efficacy of R 56865 is compared with other

established cardioprotective agents that target ion channels.

Table 3: Comparison of R 56865 with Other Ion Channel
Modulators
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Compound
Primary
Mechanism of
Action

Species (Model)
Key Efficacy
Endpoints

R 56865
Late Sodium Channel

Blocker

Rat, Guinea Pig,

Rabbit, Pig (Ischemia-

Reperfusion)

Reduced infarct size,

antiarrhythmic,

improved cardiac

function.

Ranolazine
Late Sodium Channel

Blocker

Rat, Rabbit (Ischemia-

Reperfusion)

Reduced infarct size,

antiarrhythmic,

improved diastolic

function.

Verapamil
L-type Calcium

Channel Blocker

Various (Arrhythmia

models)

Rate control in atrial

fibrillation, termination

of supraventricular

tachycardias.

Diltiazem
L-type Calcium

Channel Blocker

Various (Arrhythmia

models)

Rate control in atrial

fibrillation, termination

of supraventricular

tachycardias.

Detailed Experimental Protocols
Langendorff Isolated Heart Perfusion
This ex vivo technique is crucial for studying the direct effects of compounds on the heart,

independent of systemic influences.

Langendorff Perfusion Workflow

Animal Anesthesia
and Heparinization Heart Excision Aortic Cannulation Retrograde Perfusion

(Krebs-Henseleit Buffer) Stabilization Period Global or Regional Ischemia Reperfusion
(with/without drug)

Hemodynamic Data
(LVDP, HR, etc.)
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Workflow for Langendorff isolated heart perfusion experiment.

Protocol:

Animal Preparation: The animal (e.g., rat, guinea pig) is anesthetized, and heparin is

administered to prevent blood clotting.

Heart Excision: The chest is opened, and the heart is rapidly excised and placed in ice-cold

Krebs-Henseleit buffer.

Aortic Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff

apparatus.

Retrograde Perfusion: The heart is perfused in a retrograde manner through the aorta with

oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant temperature (37°C) and

pressure.

Stabilization: The heart is allowed to stabilize for a period (e.g., 20 minutes) to reach a

steady state.

Ischemia: Ischemia is induced by stopping the perfusion (global ischemia) or ligating a

coronary artery (regional ischemia) for a defined period (e.g., 30 minutes).

Reperfusion: Perfusion is restored, and the heart is reperfused for a set duration (e.g., 60-

120 minutes). R 56865 or other compounds are typically administered before ischemia or

during reperfusion.

Data Acquisition: Hemodynamic parameters such as Left Ventricular Developed Pressure

(LVDP), heart rate (HR), and coronary flow are continuously monitored.

Patch-Clamp Electrophysiology on Isolated
Cardiomyocytes
This technique allows for the direct measurement of ion channel currents in single heart cells.

Protocol:

Cell Isolation: Cardiomyocytes are enzymatically isolated from the ventricles of the heart.
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Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution

that mimics the intracellular environment.

Seal Formation: The micropipette is brought into contact with the cell membrane of a single

cardiomyocyte, and a high-resistance "giga-seal" is formed.

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow

electrical access to the entire cell interior.

Voltage Clamp: The membrane potential of the cell is controlled ("clamped") at specific

voltages using a patch-clamp amplifier.

Current Recording: The currents flowing through the ion channels in the cell membrane are

recorded in response to the applied voltage protocols. Specific protocols are used to isolate

and measure the sodium and calcium currents.

Drug Application: R 56865 or other compounds are applied to the cell via the perfusion

system to determine their effects on the recorded currents.

Conclusion
The available data from preclinical studies in rats, guinea pigs, rabbits, and pigs consistently

demonstrate the cardioprotective efficacy of R 56865 in the context of ischemia-reperfusion

injury and arrhythmias. Its primary mechanism of action, the inhibition of the late sodium

current, effectively prevents the downstream consequences of sodium and calcium overload.

While direct cross-species comparisons are limited by variations in experimental design, the

collective evidence suggests that R 56865 is a promising therapeutic candidate for the

treatment of ischemic heart disease. Further studies, including those in larger animal models

and eventually in humans, are warranted to fully elucidate its clinical potential. The provided

experimental protocols serve as a foundation for the design of such future investigations.

To cite this document: BenchChem. [A Cross-Species Comparative Analysis of R 56865
Efficacy in Cardioprotection]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678717#cross-species-comparison-of-r-56865-
efficacy]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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